molecular formula C9H14N2 B13333634 (3,5,6-Trimethylpyridin-2-yl)methanamine

(3,5,6-Trimethylpyridin-2-yl)methanamine

Cat. No.: B13333634
M. Wt: 150.22 g/mol
InChI Key: NKAUAIGJWKFHEK-UHFFFAOYSA-N
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Description

(3,5,6-Trimethylpyridin-2-yl)methanamine is an organic compound belonging to the class of pyridines It is characterized by a pyridine ring substituted with three methyl groups at positions 3, 5, and 6, and a methanamine group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,6-Trimethylpyridin-2-yl)methanamine typically involves the alkylation of a pyridine derivative. One common method is the reaction of 2-chloromethyl-3,5,6-trimethylpyridine with ammonia or an amine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3,5,6-Trimethylpyridin-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hypervalent iodine compounds can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

(3,5,6-Trimethylpyridin-2-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,5,6-Trimethylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (5-methylpyridin-2-yl)methanamine
  • (6-methylpyridin-3-yl)methanamine
  • (3-chloropyridin-2-yl)methanamine

Uniqueness

(3,5,6-Trimethylpyridin-2-yl)methanamine is unique due to the specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of three methyl groups at positions 3, 5, and 6 can affect the compound’s steric and electronic properties, making it distinct from other pyridine derivatives.

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(3,5,6-trimethylpyridin-2-yl)methanamine

InChI

InChI=1S/C9H14N2/c1-6-4-7(2)9(5-10)11-8(6)3/h4H,5,10H2,1-3H3

InChI Key

NKAUAIGJWKFHEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C)CN)C

Origin of Product

United States

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